2,2'-Methylenebis(5-isocyanatofuran)

Description

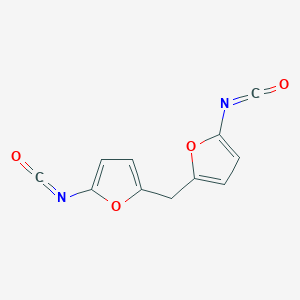

Structure

3D Structure

Properties

CAS No. |

88768-51-8 |

|---|---|

Molecular Formula |

C11H6N2O4 |

Molecular Weight |

230.18 g/mol |

IUPAC Name |

2-isocyanato-5-[(5-isocyanatofuran-2-yl)methyl]furan |

InChI |

InChI=1S/C11H6N2O4/c14-6-12-10-3-1-8(16-10)5-9-2-4-11(17-9)13-7-15/h1-4H,5H2 |

InChI Key |

OMPWADUMOOLUGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)N=C=O)CC2=CC=C(O2)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Methylenebis 5 Isocyanatofuran and Analogous Furanic Diisocyanates

Precursor Synthesis Strategies for Furan-Containing Building Blocks

The foundation for synthesizing furanic diisocyanates lies in the efficient production of their molecular precursors. These strategies often leverage renewable biomass resources, highlighting a shift towards greener chemical manufacturing.

Derivatization of Furanic Compounds (e.g., from Hydroxymethylfurfural)

5-Hydroxymethylfurfural (B1680220) (HMF) is a key platform chemical derived from the dehydration of C6 sugars like fructose (B13574) and glucose. Its versatile structure, featuring an aldehyde, a hydroxyl group, and a furan (B31954) ring, makes it an ideal starting point for a variety of furanic monomers.

One significant pathway involves the conversion of HMF to 2,5-bis(aminomethyl)furan (B21128) (BAF), a diamine precursor for analogous diisocyanates. This transformation can be achieved through a reductive amination process. rsc.org For instance, BAF has been synthesized from biomass-derived 2,5-diformylfuran dioxime with a high yield of 94.1%. rsc.org Another approach is the biocatalytic reduction of HMF to 2,5-bis(hydroxymethyl)furan (BHMF), which can be further functionalized. researchgate.net Using whole cells of a highly HMF-tolerant bacterial strain, BHMF has been produced with a yield of 93.7% in a fed-batch strategy. researchgate.net These derivatives serve as crucial building blocks that can be subsequently converted into diisocyanates.

Approaches to Methylene (B1212753) Bridging in Furan Systems

The creation of the 2,2'-methylenebis(furan) structure is a critical step in forming the backbone of the target diisocyanate. This structure, also known as di(furan-2-yl)methane, links two furan rings via a CH₂ group. nist.govnist.gov The synthesis can be achieved through the acid-catalyzed reaction of furan with a formaldehyde (B43269) source.

Analogous methylene-bridging strategies are well-documented for other aromatic and heterocyclic systems. For example, the synthesis of 2,2′-butylidenebis(5-methylfuran) is achieved by reacting 2-methylfuran (B129897) with butanal. researchgate.net Similarly, methylene-bis-benzofuran derivatives have been synthesized by condensing salicylaldehyde (B1680747) with trioxane (B8601419) (a stable trimer of formaldehyde) in the presence of a strong acid catalyst. derpharmachemica.com These methods illustrate a general principle of electrophilic substitution where an aldehyde or its equivalent reacts with the activated positions of two heterocyclic rings to form a methylene bridge.

Isocyanate Group Introduction Techniques

The final and most critical stage in the synthesis is the introduction of the isocyanate (–NCO) groups. This can be accomplished through traditional methods involving hazardous reagents or through more modern, greener alternatives.

Phosgene-Based Routes (General Considerations in Furan Chemistry)

The conventional industrial method for producing isocyanates is the phosgenation of primary amines. sabtechmachine.com For 2,2'-Methylenebis(5-isocyanatofuran), this would require the corresponding diamine, 2,2'-Methylenebis(5-aminofuran), as the starting material. The process typically involves a two-step "cold-hot" phosgenation. sabtechmachine.com

Cold Phosgenation: The diamine reacts with phosgene (B1210022) (COCl₂) at low temperatures (0–70°C) to form an intermediate carbamoyl (B1232498) chloride and amine hydrochloride. sabtechmachine.com

Hot Phosgenation: The reaction mixture is heated to higher temperatures (80–200°C), causing the carbamoyl chloride and amine hydrochloride to decompose into the diisocyanate, releasing hydrogen chloride (HCl) as a byproduct. sabtechmachine.com

While effective, this method has significant drawbacks. Phosgene is an extremely toxic gas, and the generation of corrosive HCl presents material handling and environmental challenges. Furthermore, the acidic conditions could potentially lead to side reactions or degradation of the furan rings, which are known to be sensitive to strong acids.

Non-Phosgene Methodologies for Furanic Isocyanates

Growing safety and environmental concerns have driven research into non-phosgene routes for isocyanate synthesis. These methods avoid the direct use of phosgene, offering intrinsically safer pathways. A prominent strategy involves the thermal decomposition of carbamate (B1207046) precursors.

One such green pathway has been developed for the synthesis of furan-2,5-dimethylene diisocyanate (FDI), an analogous furanic diisocyanate. The process starts with 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate (DMC) to produce methyl furan-2,5-dimethylene dicarbamate (FDC). This dicarbamate intermediate is then subjected to thermal decomposition to yield the diisocyanate.

| Step | Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Carbamate Synthesis | BAF, DMC | CH₃ONa | 70°C, 4h | FDC | 98.1% |

| Thermal Decomposition | FDC | None | Optimized Temperature | FDI | 89.6% |

This method demonstrates a highly efficient and safer alternative to phosgenation for producing furan-based diisocyanates.

The Curtius rearrangement is a versatile and widely used non-phosgene method for converting carboxylic acids into isocyanates. nih.govrsc.org This reaction proceeds through an acyl azide (B81097) intermediate and is known for its tolerance of various functional groups and retention of stereochemistry. nih.gov

The general synthetic sequence involves:

Acyl Azide Formation: The precursor dicarboxylic acid, in this case, 2,2'-Methylenebis(furan-5-carboxylic acid), is first converted into a more reactive form, such as an acyl chloride. This intermediate then reacts with an azide salt (e.g., sodium azide) to form the diacyl diazide.

Thermal Rearrangement: The diacyl diazide is heated, causing it to lose nitrogen gas (N₂) in a concerted mechanism to form the diisocyanate. wikipedia.orgorganic-chemistry.org

This pathway is highly valuable as the dicarboxylic acid precursors can often be synthesized from renewable resources. For example, 5,5′-[oxybis(methylene)]bis[2-furancarboxylic acid], a similar furan-based dicarboxylic acid, has been efficiently prepared in two steps from D-fructose. blogspot.comrsc.org Likewise, furan-2,5-dicarboxylic acid can be synthesized from furan-2-carboxylic acid using carbon dioxide. arkat-usa.org The Curtius rearrangement provides a direct and phosgene-free route to transform these bio-based acids into the corresponding diisocyanates. nih.govorganic-chemistry.org

Carbonyldiimidazole-Mediated Syntheses

1,1'-Carbonyldiimidazole (CDI) is a well-established activating agent in organic synthesis, known for facilitating amidation and esterification reactions under mild conditions. rsc.orgresearchgate.net In the context of polyurethane chemistry, CDI provides a platform for non-isocyanate routes, thereby eliminating the need for hazardous isocyanate monomers altogether. nih.govelsevierpure.com This approach typically involves the functionalization of diols with CDI to yield an electrophilic bis-carbonylimidazolide (BCI), a stable biscarbamate precursor. nih.gov This BCI monomer can then undergo a step-growth polymerization with a suitable diamine to form the polyurethane. nih.govelsevierpure.com

This methodology offers a versatile and sustainable pathway for producing polyurethanes, as the reactions can often be performed without catalysts or solvents at elevated temperatures. nih.govdigitellinc.com While the direct, high-yield synthesis of furanic diisocyanates from diamines using CDI as a single-step reagent is not extensively detailed in current literature, its role in forming the critical carbamate linkage in related non-isocyanate systems is significant. The activation of precursor molecules like diamines or diols with CDI is a key strategy in phosgene-free chemistry for creating polymers that bypass the need for isolating isocyanate intermediates. digitellinc.com

Thermal Decomposition of Carbamates

The thermal decomposition of carbamates, also known as thermolysis or cracking, represents a promising and industrially relevant non-phosgene method for producing isocyanates. mdpi.comresearchgate.net This process involves two main steps: first, the synthesis of a dicarbamate from a corresponding diamine, and second, the thermal cleavage of the dicarbamate to yield the target diisocyanate and an alcohol byproduct. mdpi.com This method avoids the use of highly toxic phosgene and can be applied to produce a variety of isocyanates. mdpi.com

This pathway has been successfully applied to the synthesis of furan-based diisocyanates. In a notable example, furan-2,5-dimethylene diisocyanate (FDI), an analog of the target compound, was synthesized via this route. rsc.org The process begins with the synthesis of the precursor, methyl furan-2,5-dimethylene dicarbamate (FDC), from 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate (DMC). rsc.org The subsequent thermal decomposition of FDC yields the diisocyanate. rsc.org The reaction can be carried out in either the gas phase, typically at temperatures around 400°C, or in the liquid phase using high-boiling inert solvents, which allows for lower process temperatures. mdpi.com

During thermolysis, side reactions can occur. The newly formed isocyanate can react with residual water to form an amine, which in turn can react with another isocyanate molecule to create a urea (B33335) linkage. nih.gov Additionally, the isocyanate can react with unconverted carbamate or self-polymerize into dimers and trimers. nih.gov Careful control of reaction conditions and efficient removal of the alcohol byproduct are crucial to maximize the yield of the desired diisocyanate. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of synthesizing furanic diisocyanates through the carbamate decomposition pathway is highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems for both the carbamate formation and its subsequent thermolysis.

For the initial synthesis of the dicarbamate precursor, research has focused on achieving high yields under mild conditions. For instance, the synthesis of methyl furan-2,5-dimethylene dicarbamate (FDC) was optimized using sodium methoxide (B1231860) (CH₃ONa) as an effective catalyst. The conditions were fine-tuned to achieve a high separation yield, demonstrating the importance of catalyst choice, reactant ratios, temperature, and reaction time. rsc.org

| Parameter | Optimized Value |

|---|---|

| Catalyst | CH₃ONa (Sodium methoxide) |

| Reactants | 2,5-Bis(aminomethyl)furan (BAF) and Dimethyl Carbonate (DMC) |

| Molar Ratio (BAF:DMC) | 1:10 |

| Temperature | 70 °C |

| Time | 4 hours |

| Separation Yield | 98.1% |

For the critical thermal decomposition step, both catalytic and non-catalytic pathways are explored. While thermal decomposition can proceed without a catalyst, this often requires very high temperatures. nih.gov The use of catalysts can lower the required temperature and potentially improve selectivity towards the isocyanate. researchgate.net A variety of catalysts have been evaluated for the decomposition of model carbamates, including metal oxides. researchgate.netnih.gov The selection of an appropriate catalyst is crucial for enhancing reaction rates and minimizing the formation of by-products. researchgate.net

| Catalyst | Temperature Range | Phase |

|---|---|---|

| None (Thermal) | 200 °C | Liquid (in Diphenyl ether) |

| Zinc Oxide (ZnO) | 160-200 °C | Liquid (in Diphenyl ether) |

| Bismuth(III) Oxide (Bi₂O₃) | 160-200 °C | Liquid (in Diphenyl ether) |

| Aluminum Oxide (Al₂O₃) | 160-200 °C | Liquid (in Diphenyl ether) |

| Montmorillonite K-10 | 160-200 °C | Liquid (in Diphenyl ether) |

The optimization of the entire process, from precursor synthesis to the final thermolysis, led to high yields of furan-based diisocyanates, with reported yields for furan-2,5-dimethylene diisocyanate (FDI) reaching as high as 89.6%. rsc.org

Green Chemistry Principles in 2,2'-Methylenebis(5-isocyanatofuran) Synthesis

The development of synthetic routes for 2,2'-Methylenebis(5-isocyanatofuran) and its analogs is strongly guided by the principles of green chemistry, which aim to make chemical processes more environmentally benign. nih.govfiveable.me

A primary driver is the implementation of Less Hazardous Chemical Syntheses by avoiding the use of phosgene, an extremely toxic and corrosive gas traditionally used in isocyanate production. mdpi.comrsc.org The thermal decomposition of carbamates is a key example of a phosgene-free route, significantly enhancing the intrinsic safety of the process. rsc.org

Another central tenet is the Use of Renewable Feedstocks . nih.gov Furanic compounds are bio-based platform chemicals that can be derived from the dehydration of carbohydrates found in biomass. mdpi.comfrontiersin.org Specifically, 5-hydroxymethylfurfural (HMF), obtainable from C6 sugars, serves as a versatile starting material for producing furanic diamines, the essential precursors for diisocyanates like 2,2'-Methylenebis(5-isocyanatofuran). rsc.orgresearchgate.net This reliance on renewable resources reduces the dependence on depleting fossil fuels. frontiersin.org

The principle of Catalysis over stoichiometric reagents is also integral. fiveable.me Catalytic methods are employed to improve reaction efficiency and reduce waste. For example, the synthesis of the dicarbamate precursor from 2,5-bis(aminomethyl)furan and dimethyl carbonate is effectively catalyzed by sodium methoxide (CH₃ONa), which was shown to be recyclable up to four times with high stability. rsc.org The development of efficient and recyclable catalysts for both the formation and decomposition of the carbamate intermediate is a key area of research. rsc.orgnih.gov

Mechanistic Investigations of 2,2 Methylenebis 5 Isocyanatofuran Reactivity

Reaction Kinetics with Polyols and Other Nucleophiles

The reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH) to form a urethane (B1682113) linkage is the cornerstone of polyurethane chemistry. The rate of this reaction is highly sensitive to the structure of the diisocyanate, the nucleophile (e.g., polyol), and the presence of catalysts.

Influence of Furan (B31954) Ring Electronic Effects on Isocyanate Reactivity

The furan ring, an aromatic heterocycle, possesses distinct electronic properties compared to a benzene (B151609) ring. Furan is an electron-rich aromatic system. pearson.comchemicalbook.com The oxygen heteroatom has lone pairs of electrons that are delocalized into the π-system of the ring, increasing its electron density. pearson.compearson.com This makes the furan ring significantly more reactive than benzene towards electrophiles. chemicalbook.com

In 2,2'-Methylenebis(5-isocyanatofuran), the isocyanate group is attached at the 5-position. The electron-donating nature of the furan ring can influence the reactivity of the attached isocyanate group. The central carbon atom of the isocyanate group is electrophilic and is the site of nucleophilic attack by the hydroxyl group of a polyol. The increased electron density from the furan ring may slightly decrease the electrophilicity of the isocyanate's carbon atom compared to isocyanates attached to electron-withdrawing aromatic rings. For instance, in Phenyl Isocyanate, the benzene ring is less electron-donating than furan, which affects the reactivity of the isocyanate group. nih.gov Consequently, the uncatalyzed reaction of 2,2'-Methylenebis(5-isocyanatofuran) with polyols might be expected to be slightly slower than that of its phenyl-based analogue, MDI, where the phenyl ring has a comparatively weaker electron-donating (or slightly withdrawing) effect.

| Diisocyanate Structure | Aromatic Ring | Key Electronic Effect | Expected Influence on Isocyanate Carbon Electrophilicity |

|---|---|---|---|

| 2,2'-Methylenebis(5-isocyanatofuran) | Furan | Strongly electron-donating via oxygen lone pair delocalization | Slightly decreased |

| 4,4'-Methylene diphenyl diisocyanate (MDI) | Benzene | Weakly electron-donating/withdrawing | Baseline (High) |

Steric Hindrance Considerations of the Methylene (B1212753) Bridge

The steric environment of 2,2'-Methylenebis(5-isocyanatofuran) can be compared to that of MDI and its hydrogenated counterpart, 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI). researchgate.net

Flexibility : The methylene bridge allows for rotation of the two furan-isocyanate units relative to each other, influencing how the molecule can approach and react with polyol chains.

Accessibility : The proximity of the methylene bridge and the furan ring to the isocyanate group can sterically shield the electrophilic carbon atom from the approaching nucleophile. This effect is generally considered when comparing the reactivity of different isocyanates. For example, steric hindrance is a known factor that can reduce the reaction rate of isocyanates. researchgate.netresearchgate.net The specific geometry of the furan ring compared to a phenyl or cyclohexyl ring will determine the precise extent of this steric effect.

| Diisocyanate | Bridge Structure | Ring Structure | Relative Steric Hindrance Potential |

|---|---|---|---|

| 2,2'-Methylenebis(5-isocyanatofuran) | -CH₂- | Planar Furan | Moderate |

| 4,4'-Methylene diphenyl diisocyanate (MDI) | -CH₂- | Planar Benzene | Moderate |

| 4,4'-Methylenebis(cyclohexyl isocyanate) (HMDI) | -CH₂- | Non-planar Cyclohexane | Higher |

Catalysis in Isocyanate-Nucleophile Reactions Involving 2,2'-Methylenebis(5-isocyanatofuran)

To achieve practical reaction rates in polyurethane synthesis, catalysts are almost always employed. The fundamental mechanisms of these catalysts are well-established and are applicable to systems involving 2,2'-Methylenebis(5-isocyanatofuran). Common catalysts fall into two main categories: tertiary amines and organometallic compounds. researchgate.net

Tertiary Amines : These act as nucleophilic catalysts. The amine's lone pair of electrons attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This complex then readily reacts with the hydroxyl group of the polyol, forming the urethane bond and regenerating the amine catalyst.

Organometallic Compounds : Catalysts like dibutyltin (B87310) dilaurate (DBTDL) or zirconium chelates function as Lewis acids. wernerblank.com The mechanism is believed to involve the formation of a ternary complex between the catalyst, the isocyanate, and the alcohol. The metal center coordinates with the oxygen atoms of both reactants, activating them and facilitating the nucleophilic attack of the hydroxyl group on the isocyanate carbon.

The choice of catalyst can significantly influence not only the rate of the urethane reaction but also the selectivity towards side reactions, such as isocyanurate formation. google.com

| Catalyst Type | Example | General Mechanism |

|---|---|---|

| Tertiary Amines | Triethylenediamine (TEDA) | Nucleophilic catalysis via formation of a reactive intermediate with the isocyanate. |

| Organometallic (Tin) | Dibutyltin dilaurate (DBTDL) | Lewis acid catalysis; coordinates with both isocyanate and alcohol to facilitate reaction. |

| Organometallic (Other) | Zirconium chelates, Lead naphthenate | Lewis acid catalysis, often with selective activation of the hydroxyl group. wernerblank.comgoogle.com |

Polymerization Mechanisms and Pathways

The difunctional nature of 2,2'-Methylenebis(5-isocyanatofuran) allows it to undergo polymerization with other difunctional monomers, such as diols or diamines, to produce high-molecular-weight polymers.

Step-Growth Polymerization to Polyurethanes

The formation of polyurethanes from diisocyanates and diols is a classic example of step-growth polymerization. wikipedia.orgakshanshmishra.com Unlike chain-growth polymerization, which involves the sequential addition of monomers to a growing chain with a reactive center, step-growth polymerization proceeds by the reaction between any two functional groups. fiveable.meopenstax.org

The process begins with the reaction of a 2,2'-Methylenebis(5-isocyanatofuran) molecule with a diol molecule to form a dimer. akshanshmishra.com This dimer still possesses a free isocyanate group at one end and a free hydroxyl group at the other. It can then react with another monomer, another dimer, or any other oligomer in the reaction mixture. The polymer chain grows in a stepwise fashion, leading to a gradual increase in molecular weight throughout the course of the reaction. libretexts.org A key characteristic of this mechanism is that high molecular weight polymer is only formed at very high degrees of monomer conversion (typically >99%).

Crosslinking Phenomena in Polymeric Systems

While the primary reaction in polyurethane formation is the creation of linear urethane linkages, several secondary reactions can occur, leading to the formation of a crosslinked polymer network. These reactions are often thermally induced or occur when there is an excess of isocyanate. researchgate.net

Allophanate (B1242929) Formation : A significant crosslinking reaction involves the reaction of an isocyanate group with the N-H proton of an already formed urethane linkage. ebrary.net This reaction creates an allophanate bond. The formation of allophanates is generally less favorable than urethane formation and typically occurs at elevated temperatures (e.g., above 100-150°C). ebrary.net These crosslinks increase the rigidity and thermal stability of the polymer but are often thermally reversible. researchgate.net

Isocyanurate Formation : In the presence of specific catalysts (e.g., potassium acetate) and often at high temperatures, isocyanate groups can react with each other in a cyclotrimerization reaction to form highly stable, six-membered isocyanurate rings. rsc.orgresearchgate.net The formation of these rings creates a very strong and thermally stable crosslink point in the polymer network, significantly enhancing the material's rigidity and thermal resistance. tue.nl

Diels-Alder Reactions : A unique possibility for furan-containing polyurethanes is crosslinking via the Diels-Alder reaction. The furan ring itself can act as a diene. If a suitable dienophile, such as a bismaleimide, is introduced into the system, it can react with the furan groups on the polyurethane backbone to form thermally reversible covalent crosslinks. nih.govresearchgate.netresearchgate.net This pathway offers a route to creating self-healing or reprocessable polyurethane materials.

| Reaction | Reactants | Resulting Linkage | Significance |

|---|---|---|---|

| Urethane Formation | Isocyanate + Alcohol | Urethane | Primary chain-forming reaction in polyurethanes. libretexts.org |

| Allophanate Formation | Isocyanate + Urethane | Allophanate | Thermally reversible crosslink, increases network density. ebrary.net |

| Isocyanurate Formation | 3 x Isocyanate | Isocyanurate | Thermally stable crosslink, increases rigidity and heat resistance. tue.nl |

Intermolecular Interactions and Self-Assembly Potential

The reactivity and potential for self-assembly of 2,2'-Methylenebis(5-isocyanatofuran) are fundamentally governed by a variety of non-covalent intermolecular interactions. While direct experimental studies on the self-assembly of this specific molecule are not extensively documented in publicly available literature, a detailed understanding of its potential behavior can be inferred from computational studies and experimental data on analogous furan-containing compounds and molecules with isocyanate functionalities. The key interactions at play include hydrogen bonding, π-π stacking, and dipole-dipole forces, which collectively dictate the supramolecular architecture and material properties.

The isocyanate groups are highly polar and can act as hydrogen bond acceptors. In the presence of proton donors, such as alcohols or amines, the isocyanate groups will react to form urethane or urea (B33335) linkages, respectively. These newly formed groups are pivotal in directing self-assembly through strong hydrogen bonding. The N-H group of the urethane or urea acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. Theoretical studies on model polyurethane systems have shown that hydrogen bonds between N-H and carbonyl groups are significantly stronger than those involving ester linkages. nih.gov

The furan rings in 2,2'-Methylenebis(5-isocyanatofuran) are electron-rich aromatic systems that can participate in π-π stacking interactions. These interactions are a significant driving force for the self-assembly of many aromatic compounds, leading to ordered structures. nih.gov The stacking can occur in various geometries, such as face-to-face or edge-to-face arrangements. nih.gov In furan-containing conjugated compounds, π-π stacking has been observed to play a crucial role in their crystal packing. researchgate.netrsc.org The methylene bridge between the two furan rings introduces a degree of conformational flexibility, which can influence the efficiency of π-π stacking by affecting the planarity of the molecule. The dihedral angle between the two aromatic rings in methylene-bridged compounds can vary significantly, which in turn affects the packing and intermolecular interactions in the solid state. nih.gov

The interplay of these various intermolecular forces provides a pathway for the self-assembly of 2,2'-Methylenebis(5-isocyanatofuran) into higher-order structures. In the absence of reactive partners for the isocyanate groups, the self-assembly would be primarily driven by π-π stacking of the furan rings and weaker dipole-dipole interactions involving the isocyanate groups. However, upon reaction to form polyurethanes or polyureas, the dominant organizing force becomes the strong and directional hydrogen bonding between the urethane or urea linkages. nih.govsemanticscholar.org The symmetry of the diisocyanate molecule can also play a critical role in the efficiency of packing and the resulting morphology of the self-assembled structures. nih.govsemanticscholar.org

The potential for self-assembly can be summarized in the following table, which outlines the key intermolecular interactions and their likely contribution to the supramolecular organization of 2,2'-Methylenebis(5-isocyanatofuran) and its derivatives.

| Interaction Type | Participating Moieties | Strength | Role in Self-Assembly |

| Hydrogen Bonding | -N=C=O (acceptor) with proton donors; Urethane/Urea (donor & acceptor) | Strong | Primary driving force in polymers derived from the isocyanate. |

| π-π Stacking | Furan rings | Moderate | Promotes ordering and aggregation of the aromatic cores. |

| Dipole-Dipole | Isocyanate groups (-N=C=O) | Moderate | Contributes to the initial association of molecules. |

| C-H···O/N/π | C-H bonds of the furan ring and methylene bridge with O/N atoms or π-systems | Weak | Fine-tunes the packing and stabilizes the overall structure. |

Advanced Characterization Techniques for Structural Confirmation and Purity Assessment of 2,2 Methylenebis 5 Isocyanatofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,2'-Methylenebis(5-isocyanatofuran). By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of protons (¹H) and carbon atoms (¹³C), allowing for an unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of 2,2'-Methylenebis(5-isocyanatofuran), distinct signals are expected for the protons on the furan (B31954) rings and the methylene (B1212753) bridge. The furan protons, being part of a disubstituted aromatic-like ring, typically appear as doublets due to coupling with their adjacent proton. The chemical environment of these protons is influenced by the electron-withdrawing isocyanate group and the methylene bridge. The methylene protons are expected to appear as a singlet, as they lack adjacent protons to couple with. The integration of these signals should correspond to the number of protons in each unique environment.

Table 1: Expected ¹H NMR Chemical Shifts for 2,2'-Methylenebis(5-isocyanatofuran)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Furan Ring Protons | 6.0 - 7.5 | Doublet |

Note: Expected values are based on analogous furan-containing compounds. Actual shifts may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information by detecting the carbon framework of the molecule. Each unique carbon atom in 2,2'-Methylenebis(5-isocyanatofuran) gives a distinct signal. The spectrum would feature signals for the four distinct carbons of the furan ring, the methylene bridge carbon, and the highly characteristic carbon of the isocyanate (-NCO) group, which typically resonates in a specific downfield region.

Table 2: Expected ¹³C NMR Chemical Shifts for 2,2'-Methylenebis(5-isocyanatofuran)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Isocyanate Carbon (-NCO) | 120 - 130 |

| Furan Ring Carbons (C-O) | 140 - 160 |

| Furan Ring Carbons (C-H) | 110 - 125 |

Note: These are characteristic chemical shift ranges and can vary based on the specific molecular environment and solvent.

To unequivocally confirm the structural assignments made from 1D NMR, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment would show correlations between coupled protons. For this molecule, it would confirm the coupling between the two different protons on each furan ring.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. It would definitively link the furan proton signals to their corresponding furan carbon signals and the methylene proton singlet to the methylene carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the key functional groups within 2,2'-Methylenebis(5-isocyanatofuran) and for monitoring its chemical transformations.

The most prominent feature in the IR spectrum is the isocyanate (-NCO) group, which exhibits a very strong and sharp absorption band due to its asymmetric stretching vibration. The furan moiety also has several characteristic vibrations, including C-H stretching, C=C stretching, and ring breathing modes. While some of these may overlap, the combination of IR and Raman spectroscopy can often resolve these features. For instance, the symmetric vibrations of the molecule may be more intense in the Raman spectrum.

Table 3: Key Vibrational Frequencies for 2,2'-Methylenebis(5-isocyanatofuran)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2280 | Very Strong, Sharp |

| Furan Ring | C=C Stretch | 1500 - 1600 | Medium to Strong |

| Furan Ring | C-O-C Stretch | 1000 - 1200 | Strong |

| Furan Ring | C-H Wagging | ~800 - 820 | Medium |

IR spectroscopy is particularly useful for monitoring reactions involving the isocyanate groups, such as in the formation of polyurethanes. During such a reaction, the isocyanate reacts with a hydroxyl group to form a urethane (B1682113) linkage. This transformation can be tracked in real-time by observing the disappearance of the strong isocyanate (-NCO) absorption band around 2250-2280 cm⁻¹. mdpi.comnih.gov Concurrently, the appearance of new bands corresponding to the urethane linkage, such as the N-H stretch (around 3300 cm⁻¹) and the urethane C=O stretch (around 1700 cm⁻¹), confirms the progress of the polymerization reaction. mdpi.com This makes IR spectroscopy a powerful tool for kinetic studies and quality control in processes utilizing 2,2'-Methylenebis(5-isocyanatofuran).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule through the analysis of its fragmentation patterns. For 2,2'-Methylenebis(5-isocyanatofuran), both low-resolution and high-resolution mass spectrometry would provide valuable information.

Expected Molecular Ion Peak: The primary goal in the mass spectrum of 2,2'-Methylenebis(5-isocyanatofuran) would be the identification of the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecule.

Predicted Molecular Formula: C₁₁H₆N₂O₄

Predicted Monoisotopic Mass: 230.0328 u

Expected Fragmentation Patterns: Electron ionization (EI) would likely induce fragmentation of the molecular ion. The fragmentation pathways of furan-containing compounds and isocyanates can be complex, but some characteristic fragmentation patterns can be anticipated. The methylene bridge and the isocyanate groups are expected to be primary sites of cleavage.

Key fragmentation pathways for furan-containing molecules often involve the cleavage of bonds adjacent to the furan ring. For isocyanates, a common fragmentation is the loss of the NCO group. In the case of 2,2'-Methylenebis(5-isocyanatofuran), the following fragmentation patterns could be hypothesized:

Loss of an isocyanate group (-NCO): This would result in a fragment ion at m/z [M-42]⁺.

Cleavage of the methylene bridge: This could lead to the formation of a 5-isocyanatofuran radical cation and a 5-isocyanatofurfuryl cation.

Furan ring fragmentation: The furan ring itself can undergo cleavage, leading to smaller fragment ions. The fragmentation of the furan molecule is known to be dependent on the ionization energy. ed.ac.uk

A hypothetical fragmentation pattern is presented in the table below.

| Fragment Ion (m/z) | Possible Structure/Identity | Notes |

| 230 | [C₁₁H₆N₂O₄]⁺ | Molecular Ion (M⁺) |

| 188 | [M - NCO]⁺ | Loss of one isocyanate group |

| 146 | [M - 2(NCO)]⁺ | Loss of both isocyanate groups |

| 121 | [C₆H₄NO₂]⁺ | Fragment containing one furan ring and one isocyanate group |

| 93 | [C₅H₃O-CH₂]⁺ | Furfuryl-type cation |

Interactive Data Table: Hypothetical Mass Spectrometry Fragmentation Data

X-ray Diffraction (XRD) for Crystalline Structure Determination

Based on studies of similar methylene-bridged aromatic compounds, it is expected that the two furan rings would not be coplanar. The dihedral angle between the planes of the two aromatic rings would be a key structural parameter. For instance, in 4,4′-methylenebis(2,6-diethylaniline), the dihedral angle between the two aromatic parts is as large as 64.13 (6)°. The crystal packing would likely be influenced by intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds.

The crystal structure of a related compound, furan-2,5-diylbis((4-chlorophenyl)methanol), shows that the two chlorophenyl rings are not in the same plane as the furan ring, with large torsion angles. researchgate.net The packing in this structure is dominated by intermolecular O–H⋯O hydrogen bonds. researchgate.net

Hypothetical Crystallographic Data: The following table presents hypothetical crystallographic data for 2,2'-Methylenebis(5-isocyanatofuran), based on typical values for organic compounds of similar size and composition.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.0 |

| c (Å) | 12.0 |

| β (°) | 95.0 |

| V (ų) | 1128 |

| Z | 4 |

Interactive Data Table: Hypothetical Crystallographic Data

Other Spectroscopic Methods for Complementary Data

In addition to mass spectrometry and X-ray diffraction, other spectroscopic techniques are essential for a comprehensive characterization of 2,2'-Methylenebis(5-isocyanatofuran).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. pressbooks.puborgosolver.com

¹H NMR: The spectrum would be expected to show distinct signals for the protons on the furan rings and the methylene bridge. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. The protons on the furan ring would likely appear in the aromatic region (δ 6-8 ppm), while the methylene protons would appear as a singlet further upfield.

¹³C NMR: The spectrum would show signals for each unique carbon atom. The carbon of the isocyanate group would have a characteristic chemical shift in the δ 120-140 ppm range. The carbons of the furan rings and the methylene bridge would also have distinct signals.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups. pressbooks.puborgosolver.com The IR spectrum of 2,2'-Methylenebis(5-isocyanatofuran) would be dominated by a strong, sharp absorption band characteristic of the isocyanate group (-N=C=O) stretching vibration, typically appearing around 2250-2280 cm⁻¹. Other significant absorptions would include C-H stretching of the furan rings and the methylene bridge, as well as C=C and C-O stretching vibrations of the furan rings.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2250-2280 | -N=C=O stretch | Strong, sharp |

| 3100-3150 | Furan C-H stretch | Medium |

| 2850-2960 | Methylene C-H stretch | Medium |

| 1500-1600 | Furan C=C stretch | Medium |

| 1000-1250 | Furan C-O stretch | Strong |

Interactive Data Table: Expected IR Absorption Bands

Computational Chemistry and Theoretical Modeling of 2,2 Methylenebis 5 Isocyanatofuran

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics. researchgate.netresearchgate.netnorthwestern.edu For 2,2'-Methylenebis(5-isocyanatofuran), these calculations would reveal the distribution of electrons and the nature of its chemical bonds.

Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are employed to solve the electronic Schrödinger equation. nih.gov DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. mdpi.com

Key electronic properties that would be calculated include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. rsc.orgresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. nih.govresearchgate.net In 2,2'-Methylenebis(5-isocyanatofuran), the HOMO is expected to be localized on the electron-rich furan (B31954) rings, while the LUMO would likely be centered on the electrophilic isocyanate groups.

Electron Density and Electrostatic Potential (ESP): ESP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, strong negative potential would be expected around the oxygen atoms of the furan rings and the nitrogen and oxygen atoms of the isocyanate groups, while a significant positive potential would be found on the carbon atom of the isocyanate groups, confirming their susceptibility to nucleophilic attack.

Table 1: Illustrative Electronic Properties of 2,2'-Methylenebis(5-isocyanatofuran) Predicted by Quantum Chemical Calculations

Note: These are hypothetical values based on typical calculations for similar aromatic diisocyanates and furan-containing compounds.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates the energy of the most available electrons, related to ionization potential. |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap (Eg) | 4.5 eV to 6.5 eV | Relates to chemical reactivity and electronic transition energies. A larger gap suggests higher kinetic stability. |

| Dipole Moment | 2.0 D to 3.5 D | Suggests a moderate overall polarity, influencing intermolecular forces and solubility. |

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

DFT is a workhorse in computational chemistry for investigating chemical reactions. worldscientific.com It can be used to map out the potential energy surface for reactions involving 2,2'-Methylenebis(5-isocyanatofuran), providing detailed mechanistic insights. researchgate.netchemrxiv.org

Urethane (B1682113) Formation: The primary reaction of an isocyanate is its addition reaction with an alcohol (polyol) to form a urethane linkage. DFT calculations can model this process step-by-step. mdpi.com

Transition State Searching: By locating the transition state (the highest energy point along the reaction coordinate), the activation energy (energy barrier) for the reaction can be calculated. mdpi.com This is a direct measure of how fast the reaction will proceed. For 2,2'-Methylenebis(5-isocyanatofuran), the reactivity of the two isocyanate groups could be compared.

Catalytic Mechanisms: The effect of catalysts, such as tertiary amines or organometallic compounds, can be explicitly modeled. DFT can show how a catalyst interacts with the reactants to lower the activation energy, for example, by activating the alcohol or the isocyanate group.

Side Reactions: Besides urethane formation, other reactions can occur. The stability of the furan rings is a key consideration. Under certain conditions (e.g., strong acids), furan rings can undergo ring-opening reactions. buct.edu.cnrsc.orgacs.orgmdpi.com DFT calculations could determine the energy barriers for such undesired pathways compared to the desired polymerization reaction, helping to define optimal reaction conditions.

Table 2: Illustrative DFT-Calculated Activation Energies for Reactions of 2,2'-Methylenebis(5-isocyanatofuran)

Note: Values are hypothetical, based on published DFT studies of isocyanate reactions.

| Reaction Pathway | Catalyst | Illustrative Activation Energy (kcal/mol) | Implication |

|---|---|---|---|

| Reaction with Primary Alcohol | None | 25 - 35 | Slow reaction at room temperature. |

| Reaction with Primary Alcohol | Tertiary Amine | 15 - 20 | Significant catalytic effect, enabling lower reaction temperatures. |

| Reaction with Water (Urea formation) | None | 20 - 30 | A competitive side reaction, particularly with residual moisture. |

| Acid-Catalyzed Furan Ring Opening | H+ | > 40 | High barrier suggests the furan ring is stable under typical polyurethane synthesis conditions. |

Molecular Dynamics Simulations of Polymerization Processes

While quantum mechanics is excellent for studying individual reaction steps, Molecular Dynamics (MD) simulations are used to model the collective behavior of thousands of molecules over time, making it ideal for studying the polymerization process itself. researchgate.netresearchgate.net

An MD simulation of 2,2'-Methylenebis(5-isocyanatofuran) polymerization would typically involve:

System Setup: A simulation box is created containing a stoichiometric mixture of the diisocyanate monomers and a chosen polyol (e.g., a diol or triol).

Force Field: A 'force field' is used to define the potential energy of the system as a function of atomic positions. For polymerization, a reactive force field (like ReaxFF) is ideal as it can model the formation and breaking of chemical bonds dynamically. osti.govpsu.eduescholarship.org

Simulation: The simulation proceeds by solving Newton's equations of motion for every atom, allowing the system to evolve over time. As molecules collide with the correct orientation and energy, the reactive force field allows new urethane bonds to form, simulating the growth of polymer chains and the formation of a cross-linked network. nih.govvot.pl

From these simulations, one can extract information about the developing polymer structure, such as the rate of conversion, the molecular weight distribution, the degree of cross-linking, and the morphology of the resulting polymer network. mdpi.com

Table 3: Typical Parameters for a Reactive MD Simulation of Polyurethane Formation

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | ReaxFF | Allows for the simulation of chemical reactions (bond formation). |

| System Size | 5,000 - 50,000 atoms | To create a representative volume of the polymerizing system. |

| Temperature | 350 - 450 K | Simulates typical curing temperatures for polyurethanes. |

| Pressure | 1 atm (NPT ensemble) | Maintains constant pressure, allowing the system volume to change as polymerization occurs. |

| Simulation Time | 1 - 10 nanoseconds | To observe the progression of the polymerization from monomers to a cross-linked network. |

Structure-Property Relationship Predictions through Computational Methods

A key goal of computational modeling is to predict the macroscopic properties of the final material from its molecular structure. cjps.orgnih.gov By combining quantum chemistry and molecular dynamics, a comprehensive picture of the structure-property relationships for a polyurethane derived from 2,2'-Methylenebis(5-isocyanatofuran) can be developed. mdpi.com

Thermal Properties: MD simulations of the final polymer network can be used to predict its thermal behavior. By simulating a cooling process, the glass transition temperature (Tg) can be identified as a change in the slope of the density-versus-temperature plot. udel.edu

Mechanical Properties: The simulated polymer network can be subjected to virtual mechanical tests. By applying a simulated strain (stretching, compressing, or shearing the simulation box) and measuring the resulting stress, one can calculate mechanical properties like the Young's modulus, shear modulus, and bulk modulus. mdpi.com

Thermodynamic Properties: The cohesive energy density, derived from MD simulations, can be used to calculate the solubility parameter, which is useful for predicting compatibility with other polymers or solvents.

Machine learning models are also increasingly being used in conjunction with computational data to predict polymer properties, leveraging large datasets to find complex correlations between monomer structure and final material performance. researchgate.netadhesivesmag.com

Table 4: Illustrative Predicted Properties of a Polyurethane Based on 2,2'-Methylenebis(5-isocyanatofuran)

Note: These are hypothetical property ranges for a generic polyurethane derived from the title monomer, based on data from analogous systems. Actual values depend heavily on the polyol used and the cross-link density.

| Property | Computational Method | Predicted Value Range |

|---|---|---|

| Glass Transition Temperature (Tg) | Molecular Dynamics (Cooling Ramp) | 100 - 180 °C |

| Density (at 298 K) | Molecular Dynamics (NPT Equilibration) | 1.15 - 1.25 g/cm3 |

| Young's Modulus | Molecular Dynamics (Deformation) | 2.0 - 3.5 GPa |

| Solubility Parameter | Molecular Dynamics (Cohesive Energy) | 20 - 24 MPa1/2 |

In-depth Article on 2,2'-Methylenebis(5-isocyanatofuran) Unattainable Due to Lack of Publicly Available Research

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is insufficient publicly available information to generate a scientifically accurate and thorough article on the polymer chemistry and materials science applications of 2,2'-Methylenebis(5-isocyanatofuran) .

Searches for related terms and analogous structures yielded the following insights:

General Furan-Based Polymers: There is a growing body of research on polymers derived from renewable furan-based monomers as a sustainable alternative to petroleum-based plastics. This research, however, focuses on other furan derivatives, such as 2,5-furandicarboxylic acid (FDCA) and furan-2,5-dimethylene diisocyanate (FDI), not on the specific methylene-bridged structure requested.

Analogous Benzene (B151609) Compound: The benzene analog, 4,4'-Methylene diphenyl diisocyanate (MDI), is a cornerstone of the polyurethane industry with extensive documentation. While its structure is comparable, the replacement of benzene rings with furan rings would significantly alter the monomer's reactivity, and the resulting polymer's properties, making direct extrapolation of data scientifically unsound.

Similar Furan Compounds: Databases contain entries for structurally similar, non-isocyanate compounds like 2,2'-Methylenebis(5-methylfuran). This information is not relevant to the isocyanate chemistry central to the requested article.

Without primary or secondary research sources detailing the use of 2,2'-Methylenebis(5-isocyanatofuran) in creating linear or crosslinked polyurethanes, its role as a bio-based monomer, the influence of its specific structure on polymer architecture, or its application in coatings and adhesives, it is impossible to construct the requested article while adhering to the required standards of accuracy and detail.

Therefore, the content for the specified outline cannot be generated. The requested compound appears to be a novel or largely uninvestigated chemical entity within the public scientific domain.

Polymer Chemistry and Materials Science Applications of 2,2 Methylenebis 5 Isocyanatofuran

Potential for Advanced Materials with Tailored Properties

The unique chemical architecture of 2,2'-Methylenebis(5-isocyanatofuran), combining rigid furan (B31954) rings with reactive isocyanate groups, presents significant potential for the development of advanced materials with highly tunable properties. This bio-based diisocyanate is a promising candidate for creating a new generation of sustainable polymers that can be tailored for a wide range of specialized applications, from self-healing coatings to advanced composites.

One of the most compelling prospects for this furan-based diisocyanate lies in the realm of renewable polymers. The furan moieties are derivable from biomass, positioning it as a sustainable alternative to petroleum-based aromatic diisocyanates like methylene (B1212753) diphenyl diisocyanate (MDI) and toluene (B28343) diisocyanate (TDI). google.comrsc.org Polymers derived from 2,2'-Methylenebis(5-isocyanatofuran) could therefore exhibit a significantly reduced environmental footprint. The inherent rigidity of the furan rings is expected to impart excellent thermal and mechanical properties to the resulting polymers, such as high modulus and good dimensional stability. mdpi.com

The presence of furan groups also opens up the possibility of creating materials with dynamic or "smart" properties. The furan ring can participate in reversible Diels-Alder reactions, a type of "click" chemistry that allows for the formation and breaking of covalent bonds in response to thermal stimuli. mdpi.comresearchgate.net By reacting 2,2'-Methylenebis(5-isocyanatofuran) with bismaleimides, it is possible to create crosslinked polyurethane networks that are thermally reworkable and possess self-healing capabilities. nih.govresearchgate.net This could lead to the development of coatings that can repair scratches upon heating or recyclable thermoset composites. Materials with shape memory properties, where the material can return to its original shape from a deformed state upon heating, are also a potential application of this chemistry. mdpi.comresearchgate.net

Furthermore, the properties of polyurethanes derived from 2,2'-Methylenebis(5-isocyanatofuran) can be precisely tailored by carefully selecting the co-reactants. The isocyanate groups can react with a wide variety of polyols, including polyethers, polyesters, and bio-based diols, to create polyurethanes with a broad spectrum of properties. nih.govnih.gov For instance, the use of long, flexible polyol chains would be expected to yield soft and elastomeric materials suitable for applications such as flexible foams and elastomers. Conversely, the use of short, rigid diols would lead to the formation of hard, rigid plastics or coatings with high strength and scratch resistance. The ability to vary the co-monomer provides a powerful tool for fine-tuning the final properties of the material to meet specific performance requirements.

The development of furan-based conjugated polymers also suggests another avenue for advanced materials. While not a direct application of the diisocyanate functionality, the presence of the furan rings in the polymer backbone could be leveraged to create materials with interesting optoelectronic properties. By adjusting the length and composition of the polymer chains, it may be possible to tune the bandgap of the resulting materials for applications in organic electronics. rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Diverse Synthetic Routes for Enhanced Sustainability

The conventional synthesis of isocyanates often relies on the use of highly toxic and corrosive phosgene (B1210022). A critical area of future research is the development and optimization of greener, phosgene-free synthetic pathways for 2,2'-Methylenebis(5-isocyanatofuran).

One promising approach involves the catalytic decomposition of furan-based dicarbamates. rsc.org This method, which can be derived from 5-hydroxymethylfurfural (B1680220) (a key bio-based platform chemical), offers an intrinsically safer and more environmentally benign alternative to traditional phosgenation. rsc.org Research in this area should focus on catalyst development to improve reaction efficiency, selectivity, and recyclability. The use of earth-abundant metal catalysts would further enhance the sustainability of this process.

Another avenue for exploration is the use of biocatalysis. Enzymatic synthesis is increasingly being investigated for the production of bio-based polymers and their precursors. d-nb.infoumw.edu.plchemrxiv.org Future studies could investigate the potential of enzymes to catalyze the key steps in the synthesis of the diamine precursor to 2,2'-Methylenebis(5-isocyanatofuran), or even the direct enzymatic conversion of a suitable precursor to the isocyanate itself, although the latter is a more challenging long-term goal. The mild reaction conditions and high selectivity of enzymatic processes could lead to significant reductions in energy consumption and waste generation. d-nb.info

A comparative analysis of different sustainable synthetic routes is presented in the table below, highlighting key parameters for future research focus.

| Synthetic Route | Precursors | Key Advantages | Research Focus Areas |

| Phosgene-Free Catalysis | 2,5-bis(aminomethyl)furan (B21128), Dimethyl carbonate | Avoids use of toxic phosgene, potentially high yields. rsc.org | Catalyst efficiency and stability, optimization of reaction conditions, scalability. |

| Biocatalysis (Enzymatic) | Bio-based feedstocks | Mild reaction conditions, high selectivity, reduced byproducts. d-nb.infoumw.edu.pl | Enzyme discovery and engineering, process optimization, economic viability. |

Investigation of Alternative Polymer Architectures Utilizing 2,2'-Methylenebis(5-isocyanatofuran)

The linear polyurethane chains derived from 2,2'-Methylenebis(5-isocyanatofuran) are just the beginning. Future research should delve into the creation of more complex and functional polymer architectures.

Hyperbranched and Dendritic Polymers: The difunctional nature of this isocyanate makes it a suitable candidate for the synthesis of hyperbranched polymers through A2 + B3 polycondensation approaches. rsc.orgqucosa.deasianpubs.org By reacting it with a trifunctional polyol, highly branched, three-dimensional structures with unique properties such as low viscosity and high solubility can be obtained. rsc.orgasianpubs.org These materials could find applications in coatings, adhesives, and as rheology modifiers.

Block Copolymers: The synthesis of block copolymers incorporating segments derived from 2,2'-Methylenebis(5-isocyanatofuran) would allow for the precise tuning of material properties. For instance, alternating hard segments from the furan-based diisocyanate with soft segments from bio-based polyester (B1180765) or polyether diols could lead to thermoplastic elastomers with a high renewable content and tailored mechanical properties.

Self-Healing Polymers: The furan (B31954) moiety in the isocyanate backbone opens up the possibility of creating self-healing materials based on reversible Diels-Alder chemistry. nih.govresearchgate.net The furan rings can react with bismaleimides to form crosslinks that can be broken upon heating and reformed upon cooling, allowing for the repair of damage. Research in this area would involve the synthesis of prepolymers with terminal furan groups derived from 2,2'-Methylenebis(5-isocyanatofuran) and their subsequent crosslinking with maleimide-functionalized compounds. nih.gov

Advanced Characterization Beyond Standard Spectroscopic Techniques

While standard techniques like FTIR and NMR are essential for confirming the chemical structure of polymers derived from 2,2'-Methylenebis(5-isocyanatofuran), a deeper understanding of their performance requires more advanced characterization methods.

Microscopy Techniques: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can provide valuable insights into the nanoscale morphology of these polymers. nih.gov For block copolymers, these techniques can be used to visualize the microphase-separated domains, which are crucial for determining the material's mechanical properties. For nanocomposites incorporating this furan-based polyurethane as a matrix, AFM and TEM can reveal the dispersion of nanofillers and the nature of the polymer-filler interface.

X-ray Scattering: Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are powerful techniques for probing the structure of these materials at different length scales. SAXS can provide information on the size, shape, and arrangement of microphase-separated domains in thermoplastic elastomers, while WAXS can be used to study the degree of crystallinity in the hard segments.

Development of Structure-Function Relationships for Targeted Material Design

A systematic investigation into the relationship between the molecular structure of polymers made from 2,2'-Methylenebis(5-isocyanatofuran) and their macroscopic properties is crucial for their rational design. researchgate.nettaylorfrancis.comscilit.com

Influence of the Furan Ring: The rigid, aromatic nature of the furan ring is expected to impart good thermal stability and mechanical strength to the resulting polyurethanes. mdpi.comresearchgate.netbohrium.com Future studies should systematically vary the content of the furan-based diisocyanate in copolymers to quantify its effect on properties such as glass transition temperature, tensile strength, and modulus.

Impact of the Methylene (B1212753) Bridge: The methylene bridge between the two furan rings provides a degree of flexibility compared to a fully aromatic diisocyanate. The influence of this structural feature on chain packing, segmental mobility, and ultimately, the dynamic mechanical properties of the polymer should be investigated.

The following table outlines potential structure-property relationships to be explored.

| Structural Feature | Potential Impact on Properties |

| Furan Ring Content | Increased thermal stability, higher glass transition temperature, enhanced mechanical strength. mdpi.comresearchgate.net |

| Methylene Bridge | Increased chain flexibility, potential for improved processability. |

| Soft Segment Chemistry | Tailoring of elasticity, biodegradability, and chemical resistance. |

| Chain Extender Type | Modification of hard domain cohesion and morphology. |

Integration into Circular Economy Approaches for Bio-Based Polymers

For 2,2'-Methylenebis(5-isocyanatofuran) to be a truly sustainable building block, the entire lifecycle of the polymers derived from it must be considered within the framework of a circular economy. escholarship.orgmdpi.comnih.gov

Recycling: Research into the chemical and mechanical recycling of polyurethanes made from this diisocyanate is essential. Chemical recycling methods, such as glycolysis or hydrolysis, could break down the polymer into its constituent monomers or oligomers, which can then be used to synthesize new polymers. The feasibility of these processes for furan-based polyurethanes needs to be thoroughly investigated.

Biodegradability: The presence of ester and urethane (B1682113) linkages, coupled with the bio-based origin of the furan rings, suggests that these polymers may be susceptible to biodegradation. researchgate.netmdpi.comnih.govnih.govijarm.com Studies should be conducted to assess the biodegradability of these materials in various environments, such as industrial composting facilities and marine environments. researchgate.netnih.gov The rate of biodegradation could potentially be tuned by altering the chemical structure of the polymer, for example, by incorporating more hydrolytically labile soft segments. nih.gov The enzymatic degradation of these materials is also a promising area of research. umw.edu.plchemrxiv.orgresearchgate.netrug.nl

Multi-Scale Modeling and Machine Learning Applications in Research

Computational approaches can significantly accelerate the design and development of new materials based on 2,2'-Methylenebis(5-isocyanatofuran).

Multi-Scale Modeling: This technique can bridge the gap between molecular-level understanding and macroscopic material properties. utk.eduresearchgate.netosti.govmdpi.comchemrxiv.org Atomistic simulations can be used to predict the conformation of polymer chains and their interactions, while coarse-grained models can simulate the long-term behavior of the material, such as the formation of microphase-separated structures. This can help in understanding the underlying physics governing the material's performance and guide the design of new polymers with desired properties.

Machine Learning: Machine learning (ML) models can be trained on existing experimental and computational data to predict the properties of new polymers. arxiv.orgiastate.eduresearchgate.netgatech.eduijisae.org This can drastically reduce the number of experiments needed, saving time and resources. For example, an ML model could be developed to predict the tensile strength or glass transition temperature of a polyurethane based on its chemical composition and processing conditions. As more data on furan-based polymers becomes available, the accuracy and predictive power of these models will continue to improve.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.